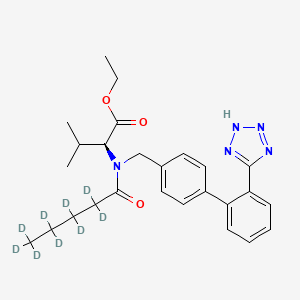
S1PR1 agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sphingosine-1-phosphate receptor 1 agonist 1 is a compound that activates the sphingosine-1-phosphate receptor 1. This receptor is a G protein-coupled receptor that plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. The activation of sphingosine-1-phosphate receptor 1 by sphingosine-1-phosphate is essential for the egress of lymphocytes from lymphoid organs, making it a significant target for therapeutic interventions in autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 1 typically involves the use of sphingosine as a starting material. The synthetic route includes phosphorylation of sphingosine to produce sphingosine-1-phosphate, followed by modifications to enhance its agonistic activity towards sphingosine-1-phosphate receptor 1. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and bases like triethylamine .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pH, and reaction time. Advanced purification techniques like chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 1 undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. These reactions are essential for its synthesis and modification to enhance its biological activity .
Common Reagents and Conditions
Phosphorylation: Phosphorus oxychloride, triethylamine, and solvents like dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include phosphorylated sphingosine derivatives and modified sphingosine-1-phosphate analogs with enhanced agonistic activity towards sphingosine-1-phosphate receptor 1 .
科学研究应用
Sphingosine-1-phosphate receptor 1 agonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study G protein-coupled receptor signaling pathways and receptor-ligand interactions.
Biology: Investigates the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking, vascular development, and other physiological processes.
Medicine: Explores therapeutic potential in treating autoimmune diseases, multiple sclerosis, and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting sphingosine-1-phosphate receptor 1 for various medical conditions
作用机制
Sphingosine-1-phosphate receptor 1 agonist 1 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of lymphocytes and other cells. This binding activates the receptor, leading to the internalization and degradation of the receptor, thereby inhibiting lymphocyte egress from lymphoid organs. The activation of sphingosine-1-phosphate receptor 1 also triggers downstream signaling pathways involving G proteins, which regulate various cellular processes such as cell migration, proliferation, and survival .
相似化合物的比较
Similar Compounds
Fingolimod (FTY720): A first-generation sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 modulator with improved safety profile.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 1 is unique due to its high specificity and potency towards sphingosine-1-phosphate receptor 1. Unlike other modulators, it provides a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
属性
分子式 |
C29H30N4O4 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
1-[[7-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35) |
InChI 键 |
LVQIRPLIHSHCGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
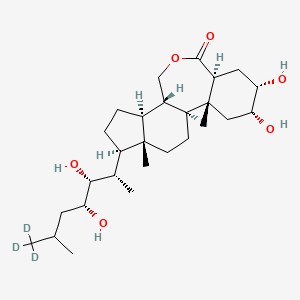

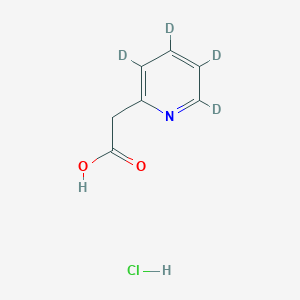

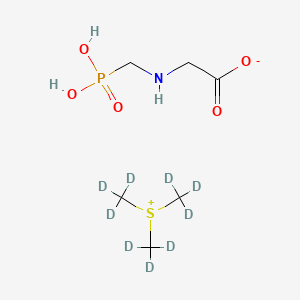
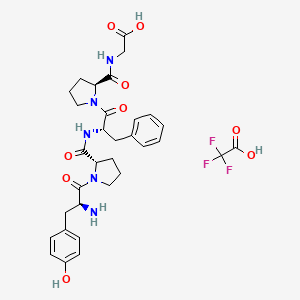



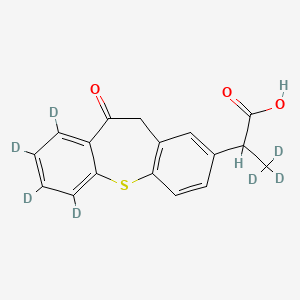
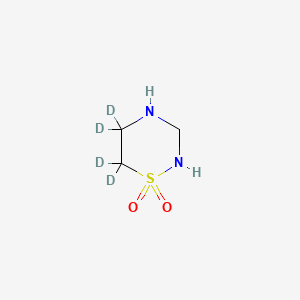
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
